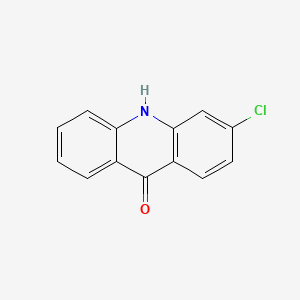

3-chloro-10H-acridin-9-one

Description

Properties

IUPAC Name |

3-chloro-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPBSPRVAAFRAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328510 | |

| Record name | GNF-Pf-3174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-27-8 | |

| Record name | NSC32882 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GNF-Pf-3174 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 10h Acridin 9 One and Analogues

Classical Cyclization and Condensation Reactions for Acridin-9(10H)-one Core Synthesis

Traditional methods for constructing the acridone (B373769) core have been the bedrock of acridine (B1665455) chemistry for over a century. These reliable reactions, though sometimes requiring harsh conditions, remain widely used.

Ullmann Condensation for N-Phenylanthranilic Acid Precursors

The Ullmann condensation is a cornerstone in the synthesis of N-phenylanthranilic acids, which are the direct precursors to acridones. jocpr.compharmatutor.org This reaction involves the coupling of an o-halobenzoic acid with an aniline (B41778) derivative. For the synthesis of the precursor to 3-chloro-10H-acridin-9-one, this would typically involve the reaction of an appropriately substituted o-chlorobenzoic acid with a chloroaniline.

The general reaction is carried out in the presence of a copper catalyst, often copper powder or copper(I) salts, and a base such as potassium carbonate. pharmatutor.orgresearchgate.net The reaction is typically performed in a high-boiling solvent like isoamyl alcohol. researchgate.netoaji.net The copper catalyst facilitates the coupling of the aryl halide with the amine.

For instance, the synthesis of N-phenylanthranilic acid itself is achieved by the condensation of o-chlorobenzoic acid and aniline. oaji.net To obtain the precursor for this compound, one would react a suitably chlorinated benzoic acid with the corresponding aniline derivative.

Table 1: Key Reagents in Ullmann Condensation for N-Phenylanthranilic Acid Synthesis

| Reagent | Function | Common Examples |

| Aryl Halide | The benzoic acid component | o-Chlorobenzoic acid |

| Amine | The aniline component | Aniline, substituted anilines |

| Catalyst | Facilitates the C-N bond formation | Copper powder, Copper(I) oxide |

| Base | Neutralizes the generated acid | Potassium carbonate |

| Solvent | Provides the reaction medium | Isoamyl alcohol, DMF |

Cyclization of N-Phenylanthranilic Acids using Strong Acids and Catalysts (e.g., Polyphosphoric Acid)

Once the N-phenylanthranilic acid precursor is obtained, the next crucial step is an intramolecular cyclization to form the tricyclic acridone system. This is an electrophilic aromatic substitution reaction where the carboxylic acid group acylates the adjacent phenyl ring. This cyclization is almost universally promoted by strong acids or dehydrating agents. jocpr.compharmatutor.org

Polyphosphoric acid (PPA) is one of the most commonly used reagents for this transformation. oaji.netchemspider.com The N-phenylanthranilic acid is heated in PPA, typically at temperatures around 100-140°C, to induce cyclization. researchgate.net The reaction with PPA is often visually indicated by a color change to yellow. oaji.net After the reaction is complete, the mixture is poured into hot water or over ice to precipitate the crude acridone, which can then be purified by recrystallization, often from acetic acid. chemspider.com

Other strong acids like sulfuric acid and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are also effective for this cyclization. nih.gov The choice of the cyclizing agent can sometimes influence the yield and purity of the final acridone product.

Modern Synthetic Strategies for Acridin-9(10H)-ones

While classical methods are robust, modern synthetic chemistry has introduced more efficient and often milder techniques for the synthesis of acridones, including this compound. These methods often offer advantages in terms of reaction times, yields, and functional group tolerance.

Benzyne (B1209423) Mechanism-Based Approaches

The use of benzynes, highly reactive intermediates, provides an alternative pathway to acridones. jocpr.comresearchgate.net One such approach involves the reaction of arynes with ortho-heteroatom-substituted benzoates. This method proceeds through a tandem intermolecular nucleophilic coupling of the benzoate (B1203000) with the aryne, followed by an intramolecular electrophilic cyclization. nih.gov For example, reacting a silylaryl triflate (a benzyne precursor) with an aminobenzoate in the presence of a fluoride (B91410) source like cesium fluoride can lead to the formation of the acridone skeleton. nih.gov

Another intriguing benzyne-based synthesis involves the reaction of benzyne with acridine itself, which unexpectedly yields N-phenylacridone. researchgate.netresearchgate.net The proposed mechanism is non-concerted, initiated by the nucleophilic attack of the acridine nitrogen on the benzyne. researchgate.netresearchgate.net A more complex but mechanistically interesting route involves the reaction of a β-lactam with two equivalents of benzyne, which after a series of rearrangements and elimination of ethylene, affords an N-phenyl acridone. caltech.edu

A transition-metal-free method for synthesizing acridone derivatives involves the oxidative annulation of isatins with arynes, generated from 2-(trimethylsilyl)aryl triflates. organic-chemistry.org This reaction is promoted by tert-butyl hydroperoxide (TBHP) and proceeds via a Baeyer-Villiger-type rearrangement of the isatin (B1672199) to an isatoic anhydride (B1165640), which then reacts with the benzyne. organic-chemistry.org

Radical Reactions for Functionalized Acridin-9(10H)-one Formation

Radical reactions offer another modern avenue for the construction and functionalization of the acridone core. jocpr.com For instance, the treatment of quinone derivatives with 1-nitrile-ethylacetate in the presence of manganese(III) acetate (B1210297) can lead to the formation of 2-chloroacridone derivatives through a radical reaction mechanism. jocpr.com

More recently, photochemically induced single-electron transfer (SET) reactions have been explored. The SET between acridiniums and organotrifluoroborates generates a persistent acridine radical and a transient alkyl radical. chinesechemsoc.org The coupling of these radicals can be used to form C-C bonds, allowing for the C-H functionalization of existing acridinium (B8443388) dyes. chinesechemsoc.org While this is more for derivatization, the underlying principles of radical generation and coupling are relevant to the synthesis of complex acridones. The reactions of 9-substituted acridine radical cations with hydrogen atom donors have also been studied, providing insight into the reactivity of these radical species. rsc.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products. rjptonline.org The synthesis of acridones is no exception. The Ullmann condensation to form N-phenylanthranilic acids can be significantly expedited using microwave irradiation in a dry media, with reaction times as short as 90 seconds. researchgate.net

Similarly, the cyclization of N-phenylanthranilic acids to acridones can be efficiently achieved under microwave conditions. nih.govrsc.orgpdx.edu For example, using boron trifluoride etherate (BF3.Et2O) as a catalyst under solvent-free microwave irradiation provides a rapid and efficient method for synthesizing a range of acridones in good to excellent yields. nih.govrsc.orgpdx.edu This method is advantageous due to the short reaction time (around 1 minute), solvent-free conditions, and the use of a milder catalyst compared to strong acids like PPA. nih.gov Other catalysts like PTSA, ZnCl2, and AlCl3 have also been used in microwave-assisted acridone synthesis. nih.govrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Acridone Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours oaji.net | Minutes nih.gov |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling solvents oaji.net | Can be performed solvent-free nih.gov |

| Yields | Variable | Generally high to excellent nih.govrjptonline.org |

| Conditions | Often harsh (strong acids, high temp.) chemspider.com | Milder conditions possible nih.gov |

Three-Component Reactions for Diverse Acridin-9(10H)-one Scaffolds

Three-component reactions (TCRs) have emerged as powerful tools in organic synthesis, enabling the construction of complex molecular architectures like the acridin-9(10H)-one skeleton in a single step from simple precursors. These reactions are valued for their high atom economy and efficiency.

One notable approach involves a Cerium(IV) ammonium (B1175870) nitrate-catalyzed reaction between chalcones, anilines, and β-ketoesters. mdpi.comresearchgate.net This method first yields 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, which can subsequently be aromatized to the corresponding fully unsaturated 1,3-diarylacridin-9(10H)-ones through microwave irradiation in nitrobenzene. mdpi.comresearchgate.net This strategy facilitates the creation of three C-C bonds and one C-N bond in a sequential process. researchgate.net

Another versatile three-component synthesis utilizes the reaction of dimedone, various substituted benzaldehydes, and anilines. figshare.com This condensation reaction, often catalyzed by a reusable heterogeneous catalyst like mesostructured In₂O₃-SiO₂, produces substituted tetrahydroacridine-1,8-dione derivatives in good yields. figshare.com Mechanistic studies on similar reactions involving a 1,3-dione, an aldehyde, and an aromatic amine have suggested that the key step involves the nucleophilic attack of the amine on an in-situ generated Michael adduct, followed by cyclization, rather than the initially presumed Knoevenagel adduct pathway. acs.org

A summary of representative three-component reactions for synthesizing acridinone (B8587238) scaffolds is presented below.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Chalcone, Aniline, β-ketoester | Ce(IV) ammonium nitrate, then MW/Nitrobenzene | 1,3-Diarylacridin-9(10H)-ones | mdpi.com, researchgate.net |

| Dimedone, Benzaldehyde, Aniline | In₂O₃-SiO₂, Ethanol | Tetrahydroacridine-1,8(2H,5H)-diones | figshare.com |

| 1,3-Dione, Aldehyde, Aromatic Amine | Heat | Substituted Tetrahydroacridinones | acs.org |

| Enaminones, Michael addition | Microwave irradiation or Conventional heating | Acridine-1,8(2H,5H)-dione derivatives | rsc.org |

Derivatization and Functionalization Strategies for Chlorinated Acridinones

Regioselective Introduction of Chlorine Substituents at the 3-Position

The regioselective introduction of a chlorine atom at the C-3 position of the acridinone core is typically achieved through the cyclization of appropriately substituted precursors rather than direct chlorination of the pre-formed acridinone ring. The most common and established method is the Ullmann condensation followed by an acid-catalyzed cyclization.

This strategy begins with the copper-catalyzed amination of a 2-halobenzoic acid with a 3-chloro-substituted aniline. For instance, to synthesize a 3-chloroacridinone derivative, a 2-chlorobenzoic acid can be reacted with an aniline bearing a chlorine atom at the meta-position (e.g., 3-chloroaniline (B41212) or a more complex aniline like m-anisidine (B1676023) for a 3-chloro-6-methoxy final product). nih.gov This Ullmann-type condensation yields an N-phenylanthranilic acid intermediate. nih.gov

Subsequent treatment of this N-phenylanthranilic acid with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, induces an intramolecular electrophilic cyclization, closing the central ring to form the 9(10H)-acridinone structure with the chlorine atom secured at the 3-position. nih.govmostwiedzy.plijpsr.com For example, the synthesis of 1-chloro-4-nitro-9(10H)-acridone was achieved by the cyclization of the anthranilic acid prepared from the Ullmann condensation of the potassium salt of o-chlorobenzoic acid and 5-chloro-2-nitroaniline. mostwiedzy.pl

N-Substitution Reactions at the 10-Position of Acridin-9(10H)-ones

The nitrogen atom at the 10-position of the acridin-9(10H)-one ring is readily functionalized, most commonly through N-alkylation or N-arylation reactions. thieme-connect.de These modifications are crucial for modulating the compound's physicochemical properties.

N-Alkylation: This is typically achieved by treating the parent acridinone with an alkyl halide in the presence of a base. nih.gov A common procedure involves using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF). nih.gov For example, 2-methylacridin-9(10H)-one has been successfully alkylated with a variety of substituted benzyl (B1604629) bromides, yielding the corresponding 10-substituted derivatives in good to excellent yields (64-96%). nih.gov Another effective method employs aqueous sodium hydroxide (B78521) (NaOH) with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), which facilitates the reaction between the acridinone and the alkyl halide. ijpsr.comrsc.org Microwave irradiation in the absence of a solvent has also been reported as an efficient method for the N-alkylation of disubstituted acridones. jocpr.com

N-Arylation: The introduction of an aryl group at the N-10 position generally requires metal-catalyzed cross-coupling reactions. A copper-catalyzed Ullmann-type reaction can be used, for instance, by reacting acridin-9(10H)-one with an aryl halide like 2-bromo-4-methoxypyridine (B110594) in the presence of copper powder and a base such as potassium carbonate. acs.org This method was used to synthesize 10-(4-methoxypyridin-2-yl)acridin-9(10H)-one. acs.org Palladium-mediated strategies have also been developed for the C-H arylation of the acridinone ring, which often involve an N-pyridinyl directing group that is introduced via N-arylation. acs.orgacs.orgresearchgate.net

| Reaction Type | Reagents and Conditions | Product Example | Reference |

| N-Alkylation | Alkyl bromide, K₂CO₃, DMF | 2-Methyl-10-(4-methylbenzyl)acridin-9(10H)-one | nih.gov |

| N-Alkylation | Propargyl bromide, Potassium tert-butoxide, DMSO | 10-(Prop-2-yn-1-yl)acridin-9-one derivatives | rsc.org |

| N-Alkylation | Alkyl halide, aq. NaOH, TBAB | N¹⁰-substituted acridone derivatives | rsc.org |

| N-Arylation | 2-Bromo-4-methoxypyridine, Cu(0), K₂CO₃, DMF | 10-(4-Methoxypyridin-2-yl)acridin-9(10H)-one | acs.org |

Synthesis of Acridinone-Peptide, Acridine-Thiosemicarbazone, and Other Conjugates

Conjugating the acridinone scaffold to other molecular entities like peptides or thiosemicarbazones is a key strategy for developing targeted therapeutic agents. benthamdirect.comacs.org

Acridinone-Peptide Conjugates: The synthesis of these conjugates typically involves forming a stable amide bond between the acridinone moiety and a peptide. acs.org One approach involves acylating a partially protected muramyldipeptide (MDP) with an acridinone derivative that has a carboxylic acid functional group, using coupling reagents like DCC and HOBt. acs.org Alternatively, an amino-functionalized acridinone can be coupled to the C-terminal carboxylic acid of a peptide (such as isoglutamine) using standard peptide coupling methods like the mixed anhydride method. acs.org Solid-phase synthesis has also been employed to create symmetrical 3,6-bispeptide-acridone conjugates by coupling a bifunctionalized acridone to a resin-bound peptide. acs.orgcam.ac.uk In another strategy, acridone-peptide conjugates were obtained through a nucleophilic substitution reaction where 1-chloro-4-nitro-9(10H)-acridone was reacted with peptide derivatives like tuftsin. mostwiedzy.pl

Acridine-Thiosemicarbazone Conjugates: These hybrids are generally synthesized from an acridine precursor rather than an acridinone. The typical route involves the reaction of 9-acridinecarboxaldehyde with various substituted thiosemicarbazides. nih.govresearchgate.net The aldehyde precursor itself can be generated from 9-methylacridine. researchgate.net This condensation reaction yields (Z)-2-(acridin-9-ylmethylene)-N-phenylhydrazinecarbothioamide derivatives. nih.govresearchgate.net

Other Conjugates: The versatile chemistry of the acridinone scaffold allows for its conjugation to various other heterocyclic systems. For example, acridone-1,2,4-oxadiazole-1,2,3-triazole hybrids have been synthesized. rsc.org This involves a "click chemistry" approach, specifically a copper-catalyzed azide-alkyne cycloaddition. The synthesis starts with the N-alkylation of an acridone with propargyl bromide to introduce the alkyne functionality. rsc.org This 10-(prop-2-yn-1-yl)acridin-9-one intermediate is then reacted with a suitable azide-containing molecule to form the triazole-linked conjugate. rsc.org Similar click chemistry strategies have been used to link acridine to uracil (B121893) or phenytoin (B1677684) moieties. nih.gov

Molecular Mechanisms of Action of Acridin 9 10h One Derivatives

Nucleic Acid Interaction Mechanisms

The biological activity of acridin-9(10H)-one derivatives is predominantly attributed to their non-covalent interactions with DNA. These interactions disrupt normal DNA processes such as replication, transcription, and repair, leading to cellular dysfunction. The primary modes of nucleic acid interaction include DNA intercalation, binding to the minor groove, and interactions with quadruplex DNA structures.

DNA Intercalation by the Planar Azaheterocyclic Chromophore

The defining mechanism for many acridine (B1665455) derivatives is DNA intercalation, where the flat, aromatic acridine ring system inserts itself between adjacent base pairs of the DNA double helix. nih.govnih.govmdpi.com This interaction is stabilized by hydrophobic forces and π-π stacking interactions between the acridine chromophore and the DNA base pairs. nih.gov The ability of the acridine structure to act as a DNA intercalator is a key factor in its use as a scaffold for various therapeutic agents. ias.ac.in

| Acridine Derivative Class | Binding Constant (K) Range (M-1) | Reference |

|---|---|---|

| 9-Substituted Acridines | 1.9 x 105 to 7.1 x 105 | ias.ac.inconsensus.app |

| 3,9-Disubstituted Acridines | 2.81 x 104 to 9.03 x 104 | nih.gov |

This table presents representative binding constants for classes of acridine derivatives, illustrating their affinity for DNA.

The insertion of the acridin-9(10H)-one moiety between base pairs induces significant structural changes in the DNA. This intercalation causes the DNA helix to unwind and lengthen to accommodate the inserted molecule. ias.ac.in Spectroscopic studies on certain 3,9-disubstituted acridines have indicated that this interaction can lead to a conformational transition of the canonical B-form DNA toward an A-form structure. nih.gov Furthermore, acridine derivatives like 9-aminoacridine (B1665356) have been shown to convert left-handed Z-form DNA back to a right-handed conformation, demonstrating their profound impact on DNA topology. researchgate.net This stabilization of the DNA duplex is also evidenced by an increase in the DNA's melting temperature (Tm) upon ligand binding.

By altering the structure of the DNA helix, acridine intercalators can interfere with the recognition and binding of essential DNA-processing proteins. This disruption is a critical consequence of intercalation. For example, the binding of acridine molecules can block the DNA starter sites required by DNA and RNA polymerases, thereby inhibiting transcription and replication. mdpi.com Specific derivatives, such as certain 9-amino-acridines, have been found to directly interfere with the DNA-binding activity of transcription factors like FoxP3, subsequently inhibiting gene regulation. nih.gov This interference prevents the proteins from carrying out their functions, leading to downstream effects such as cell cycle arrest and apoptosis. ias.ac.in

Minor Groove Binding

While intercalation is the most cited mechanism, some acridine derivatives can also interact with the minor groove of the DNA double helix. This mode of binding is often influenced by the nature and positioning of substituents on the acridine core. For instance, conjugates of acridine with other molecules have been shown to bind within the minor groove. The presence of side chains can facilitate interactions with the walls of the groove, offering an alternative or concurrent binding mode to intercalation. Spectroscopic data, such as the observation of red shifts in circular dichroism spectra, can suggest a binding interaction that may involve groove binding. nih.gov

Quadruplex DNA Interactions

In addition to the canonical DNA double helix, acridin-9(10H)-one derivatives can target and interact with alternative DNA secondary structures known as G-quadruplexes. chimia.ch These structures are formed in guanine-rich regions of DNA, such as those found at the ends of chromosomes (telomeres). nih.gov Acridine derivatives have been specifically designed to bind to and stabilize these G-quadruplex structures. nih.govresearchgate.net The stabilization of G-quadruplexes in telomeres can inhibit the activity of the enzyme telomerase, which is crucial for the immortal phenotype of many cancer cells. nih.gov This interaction presents a distinct mechanism from duplex DNA intercalation and is an active area of research for the development of targeted therapies. nanopt.org

Enzyme Inhibition Profiles

Derivatives of 3-chloro-10H-acridin-9-one exhibit a range of enzyme inhibitory activities, which are central to their molecular mechanism of action. These activities include the disruption of DNA topology, maintenance of telomeres, regulation of the cell cycle, and other crucial cellular processes.

Topoisomerase I and II Inhibition

Acridine derivatives are well-established inhibitors of human DNA topoisomerases, enzymes critical for resolving topological challenges in DNA during replication, transcription, and recombination. researchgate.netnih.gov These compounds primarily act as poisons, stabilizing the transient "cleavage complex" formed between the topoisomerase enzyme and DNA. nih.gov This stabilization leads to the accumulation of single-strand (Topo I) or double-strand (Topo II) DNA breaks, ultimately triggering apoptotic cell death.

The planar acridine core intercalates between DNA base pairs, while substituents on the ring structure interact with the enzyme, enhancing the stability of the ternary drug-DNA-enzyme complex. nih.gov Studies on various substituted acridines have demonstrated potent dual inhibitory activity against both Topoisomerase I and Topoisomerase IIα. unl.edunih.gov For instance, novel 3,9-disubstituted acridines have been synthesized and shown to effectively inhibit both enzymes. unl.edunih.gov Similarly, acridine-thiosemicarbazone derivatives, synthesized from 9-chloroacridine (B74977) precursors, have demonstrated significant inhibition of Topoisomerase IIα. umn.edunih.gov The inhibitory concentration (IC50) for some acridine derivatives can reach the low micromolar or even nanomolar range, highlighting their potency. researchgate.net

| Compound Class | Target Enzyme | Observed Activity | Reference Compound |

|---|---|---|---|

| Acridinyl-triazole hybrids | Topoisomerase IIB | IC50 = 0.52 µM | Doxorubicin (IC50 = 0.83 µM) |

| Acridine–thiosemicarbazone derivatives | Topoisomerase IIα | 74-79% inhibition at 100 µM | Amsacrine |

| 3,9-Disubstituted acridines | Topoisomerase I & IIα | Dual inhibition confirmed | - |

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In the majority of human cancers, telomerase is reactivated, enabling cancer cells to overcome replicative senescence. Acridine derivatives have been identified as potent telomerase inhibitors, not by direct interaction with the enzyme's active site, but through the stabilization of G-quadruplex (G4) structures. lsuagcenter.com

Telomeric DNA contains guanine-rich sequences that can fold into these four-stranded G4 structures. The planar aromatic surface of acridine derivatives allows them to stack on top of the G-quartets, effectively locking the DNA in this conformation. mdpi.commdpi.com This stabilized G4 structure acts as a physical block, preventing telomerase from accessing and elongating the telomere. This leads to progressive telomere shortening with each cell division, eventually inducing cellular senescence or apoptosis. nih.gov The well-known G4-stabilizing ligand, BRACO-19, is a trisubstituted acridine. mdpi.com Research on a "bis-amido chloroacridine" has shown it possesses indirect telomerase inhibitory activity, linking the chloro-acridine scaffold to this mechanism. researchgate.net

| Compound Class | Mechanism | Effect | Target |

|---|---|---|---|

| Trisubstituted acridines (e.g., BRACO-19) | G-quadruplex stabilization | Inhibition of telomerase activity | Telomeric DNA |

| Acridine-HSP90 conjugates | G-quadruplex stabilization | Telomerase inhibition comparable to BRACO-19 | Telomeric DNA |

| Quinoacridinium compounds (e.g., RHPS4) | G-quadruplex stabilization | Reduction in telomere length | Telomeric DNA |

Protein Kinase Inhibition (e.g., Cyclin-Dependent Kinases)

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The acridine scaffold is famously represented in this area by Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's. Numerous studies have since explored the synthesis and structure-activity relationships of 9-substituted acridine derivatives as potential AChE inhibitors. nih.gov These studies have shown that modifications to the acridine core and its substituents can significantly impact inhibitory potency and selectivity for AChE over the related enzyme, butyrylcholinesterase (BChE). While the acridine class is well-established in this context, specific research quantifying the AChE inhibitory activity of this compound is limited. Structure-activity relationship studies on broader sets of acridone (B373769) derivatives have been performed, but often show that many newer derivatives are weak AChE inhibitors.

HSP90 Ligand Activity

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Acridine derivatives have been utilized to create bifunctional molecules that act as HSP90 ligands. lsuagcenter.com Specifically, researchers have synthesized hybrid compounds that conjugate an acridine moiety with a known HSP90 inhibitor. lsuagcenter.com An in vitro study identified a bis-amido chloroacridine that binds to the HSP90 chaperone, leading to indirect telomerase inhibitory activity. researchgate.net This demonstrates that the chloro-acridine scaffold can be incorporated into ligands that interact with HSP90, potentially disrupting its chaperone function and affecting downstream pathways.

Photosystem II (PSII) Inhibitory Effects, targeting D1 protein

Photosystem II (PSII) is a protein complex in plants, algae, and cyanobacteria that is essential for oxygenic photosynthesis. The D1 protein is a core component of the PSII reaction center and is the binding site for plastoquinone (B1678516), a crucial electron carrier. researchgate.net Many commercial herbicides act by binding to the D1 protein, blocking the plastoquinone binding site and thereby inhibiting photosynthetic electron transport. nih.gov This leads to the production of reactive oxygen species and rapid cell death. researchgate.net Common classes of PSII-inhibiting herbicides include triazines, ureas, and nitriles. nih.gov A thorough review of the scientific literature does not provide evidence that this compound or other acridine derivatives function as inhibitors of Photosystem II by targeting the D1 protein. This mechanism of action is characteristic of other specific chemical classes, and is not a recognized activity for acridone-based compounds.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine. wikipedia.org Its inhibition in plants leads to the disruption of carotenoid biosynthesis, resulting in a bleaching effect that is utilized for herbicidal action. nih.gov This enzyme is also a target for therapeutic intervention in certain human metabolic disorders. nih.gov A review of the scientific literature indicates that well-established HPPD inhibitors belong to distinct chemical classes, such as triketones, pyrazolones, and diketonitriles. wikipedia.orgunl.edu

Currently, there is no available scientific literature that establishes a direct inhibitory activity of this compound or the broader class of acridin-9-one derivatives on the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Heme Polymerization Inhibition

Inhibition of heme polymerization is a critical mechanism of action for several antimalarial drugs. During its lifecycle, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. johnshopkins.edu Drugs that inhibit this process cause a buildup of toxic heme, leading to parasite death.

While direct studies on heme polymerization inhibition by this compound are not available, related chloro-acridone derivatives have shown significant antimalarial properties. For instance, the compound 3-chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl) acridone has demonstrated exceptional synergistic properties against both quinoline-sensitive and quinoline-resistant malaria parasites. nih.gov The proposed mechanism involves the planar acridone core promoting π–π stacking interactions for binding to haem, which is a prerequisite for disrupting its detoxification into hemozoin. nih.gov

Cellular and Subcellular Pathway Modulation

Acridin-9-one derivatives exert significant influence on fundamental cellular processes, including cell division and programmed cell death, often through complex interactions with multiple signaling pathways.

Modulation of Cell Cycle Progression

The ability to halt the cell cycle is a hallmark of many anticancer agents. Various derivatives of the acridine and acridin-9-one scaffold have been shown to be potent modulators of cell cycle progression. These compounds frequently cause cell cycle arrest at the G2/M or S phases, thereby inhibiting cancer cell proliferation.

For example, a chalcone-acridine hybrid was found to induce G2/M phase arrest in melanoma cells, an effect associated with the modulation of key cell cycle-associated proteins like cyclin B1 and p21. mdpi.comnih.gov Similarly, certain 10-(4-phenylpiperazine-1-carbonyl)acridin-9(10H)-ones inhibit cell cycling at the G2/M phase at nanomolar concentrations. nih.gov Other studies have shown that different acridine derivatives can induce a robust S-phase arrest or a G2/M blockade, demonstrating the versatility of this chemical scaffold in disrupting cancer cell division. nih.govnih.govacs.org

| Derivative Class | Effect | Key Associated Proteins | Reference |

|---|---|---|---|

| Chalcone-Acridine Hybrid | G2/M Arrest | Cyclin B1, p21, ChK1 | mdpi.comnih.gov |

| 10-(4-phenylpiperazine-1-carbonyl)acridin-9-ones | G2/M Arrest | Not Specified | nih.gov |

| 9-Phenyl Acridine | G2/M Blockade | Not Specified | nih.gov |

| Platinum-Acridine Hybrid | S Phase Arrest | Not Specified | acs.org |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells. Many acridin-9-one derivatives have demonstrated the ability to induce apoptosis through various mechanisms, frequently converging on the mitochondria-mediated intrinsic pathway.

Research has shown that treatment with acridone derivatives can lead to an increase in reactive oxygen species (ROS) and subsequent oxidative stress. nih.govplos.org This is often followed by a decrease in the mitochondrial transmembrane potential, the release of cytochrome C from the mitochondria into the cytoplasm, and the activation of executioner caspases, such as caspase-3 and caspase-7. nih.govnih.govplos.org Furthermore, these compounds can modulate the expression of key apoptosis-regulating proteins, such as increasing the pro-apoptotic Bax to anti-apoptotic Bcl-xL ratio. mdpi.comnih.gov

| Derivative | Molecular Event | Cell Line | Reference |

|---|---|---|---|

| 9-Phenyl Acridine | Lowering of mitochondrial potential, Bax upregulation, Cytochrome C release, Caspase-3 activation | A375 | nih.gov |

| Acridone Derivative 8a | ROS increase, Decreased mitochondrial potential, Cytochrome C release, Caspase-3 activation | CCRF-CEM | nih.govplos.org |

| Chalcone-Acridine Hybrid | Decreased mitochondrial membrane potential, Increased Bax/Bcl-xL ratio, Cytochrome C release, Caspase 3/7 activation | A2058, BLM | mdpi.com |

| 10-(4-phenylpiperazine-1-carbonyl)acridin-9-one | General Apoptosis Induction | K562 | nih.gov |

Lysosomal Targeting Mechanisms

The acridine and acridin-9-one nucleus is recognized as a lysosomotropic scaffold, meaning it has a tendency to accumulate within lysosomes. Lysosomes are acidic organelles (pH 4-5) that function as the cell's recycling center. wikipedia.org

The mechanism of accumulation is primarily due to "ion trapping." As weak bases, the unprotonated form of acridinone (B8587238) derivatives can passively diffuse across cellular and lysosomal membranes. mdpi.com Once inside the acidic lumen of the lysosome, the molecule becomes protonated. mdpi.com This charged state prevents it from diffusing back across the membrane, leading to its sequestration and high concentration within the organelle. mdpi.complos.org This property is so reliable that the acridine moiety is sometimes intentionally incorporated into other drug scaffolds to specifically target them to the lysosome. nih.gov This targeted accumulation can be leveraged to induce lysosomal membrane permeabilization or to overcome certain drug resistance mechanisms. nih.gov

Reversal of Multi-Drug Resistance (MDR)

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. Acridone derivatives have emerged as potent MDR modulators capable of reversing this resistance.

Studies on N10-substituted chloro-acridone derivatives have demonstrated significant cytotoxic activity against MDR cancer cell lines, including those overexpressing P-gp. nih.gov Other series of 2-bromoacridones and 2-methoxyacridones have been shown to sensitize MDR cells to conventional chemotherapeutics like vinblastine (B1199706), enhancing their cytotoxicity by up to 34- and 35-fold, respectively. nih.govnih.gov

The mechanism for this activity often involves direct inhibition of P-gp. These acridone derivatives can compete with anticancer drugs for binding to the efflux pump, thereby preventing the removal of the therapeutic agent and restoring its intracellular concentration and efficacy. nih.gov The acridone carboxamide derivative GG918 is a particularly potent and selective inhibitor of MDR1 P-glycoprotein, with 50% inhibition observed at concentrations as low as 8 nM to 80 nM. nih.gov Furthermore, the lysosomal targeting property of the acridine scaffold can also contribute to overcoming P-gp-mediated resistance, as the drug's accumulation in lysosomes can represent an alternative strategy to bypass efflux at the plasma membrane. nih.gov

P-glycoprotein (P-gp) Inhibition and Modulation

P-glycoprotein is a transmembrane efflux pump that utilizes ATP hydrolysis to expel a wide array of structurally diverse compounds from cells. nih.gov The planar, tricyclic structure of acridone derivatives allows them to interact with this transporter, modulating its function. Research into the structure-activity relationship (SAR) of these compounds has revealed specific molecular features that govern their P-gp inhibitory activity.

Key structural requirements for potent P-gp modulation by acridone derivatives include a hydrophobic tricyclic ring system and, crucially, a side chain attached at the N-10 position containing a tertiary amino group. researchgate.net While the acridone core itself is fundamental, the nature of the N-10 substituent is often the primary determinant of P-gp inhibitory potency. For instance, studies on a series of N(10)-substituted-2-chloroacridones demonstrated that these compounds effectively compete with P-gp substrates. They were shown to inhibit the binding of the photoaffinity label [³H]azidopine to P-gp, indicating that the transporter is their likely site of action. researchgate.net

The mechanism of inhibition often involves direct competition with chemotherapeutic drugs for transport. By occupying the drug-binding sites on P-gp, these acridone derivatives prevent the efflux of co-administered anticancer agents, leading to their increased intracellular accumulation. nih.gov This was demonstrated in studies where N(10)-substituted acridones significantly inhibited the efflux of vinblastine, a known P-gp substrate, from MDR cancer cells. researchgate.netnih.gov The hydrophobicity of the acridone molecule also plays a role, with a reasonable correlation observed between the lipophilicity of 2-chloroacridones and their anti-MDR activity. researchgate.net

Naturally occurring acridones have also been shown to possess P-gp inhibitory properties. Bioguided fractionation of extracts from Citrus sinensis roots led to the isolation of several acridone alkaloids, such as 2-methoxycitpressine I and acrimarine E, which were found to inhibit P-gp-mediated drug efflux in human leukemic cells. nih.gov This highlights that the acridone scaffold is a recurring motif in the design and discovery of P-gp modulators.

| Compound | N(10) Substituent | Effect on Vinblastine (VLB) Accumulation (Fold Increase vs. Verapamil) | Reference |

|---|---|---|---|

| Compound 6 | - (CH₂)₃-N(C₂H₅)₂ | 1.0 | researchgate.net |

| Compound 8 | - (CH₂)₃-N(C₃H₇)₂ | 1.2 | researchgate.net |

| Compound 11 | - (CH₂)₄-Cl | 1.7 | researchgate.net |

| Compound 13 | - (CH₂)₄-N(C₂H₅)₂ | 1.7 | researchgate.net |

| Compound 14 | - (CH₂)₄-N(C₃H₇)₂ | 1.7 | researchgate.net |

| Compound 16 | - (CH₂)₄-(4-methylpiperazin-1-yl) | 1.5 | researchgate.net |

| Compound 17 | - (CH₂)₄-(4-phenylpiperazin-1-yl) | 1.5 | researchgate.net |

Chemosensitizing Properties

The ability of acridin-9(10H)-one derivatives to inhibit P-gp directly translates into their capacity to act as chemosensitizers, reversing MDR and restoring the cytotoxic efficacy of anticancer drugs. By blocking the efflux pump, these compounds effectively increase the intracellular concentration and retention time of chemotherapeutic agents in resistant cancer cells. ijpsonline.com

A notable example is the derivative T3.5, 3-chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridone, which was designed to combine heme-targeting antimalarial activity with a chemosensitizing function. nih.gov This compound demonstrated a "verapamil-like" ability to chemosensitize quinoline-resistant malaria parasites to chloroquine (B1663885) and amodiaquine. nih.gov The chemosensitizing effect is critically dependent on the side chain at the central nitrogen atom, which provides a hydrogen bond acceptor—a key feature for effective chloroquine chemosensitizers. nih.gov In contrast, the related compound T2, 3-chloro-6-(2-diethylamino-ethoxy)-10H-acridone, which lacks the N-10 side chain, was ineffective as a quinoline (B57606) chemosensitizer despite being intrinsically potent. nih.gov

In the context of cancer, synthetic N(10)-substituted acridones have proven to be potent chemosensitizers. Studies using the MDR cell line KBCh(R)-8-5, which exhibits a 24-fold resistance to vinblastine, showed that several N(10)-substituted-2-methoxyacridone derivatives could completely reverse this resistance. nih.gov Similarly, certain 2-chloroacridone analogues were able to fully reverse the 25-fold resistance to vinblastine in the same cell line. researchgate.net These compounds enhanced the cytotoxicity of vinblastine by 5- to 35-fold, demonstrating their powerful chemosensitizing potential. nih.gov

The effectiveness of these compounds as chemosensitizers is often quantified by the "resistance reversal factor" or "fold-reversal," which measures the degree to which the IC50 of a cytotoxic drug is lowered in the presence of the modulator.

| Compound Series | Selected Derivative | Fold-Reversal of VLB Resistance | Reference |

|---|---|---|---|

| 2-Chloroacridones | Compound 11 | Complete Reversal (25-fold) | researchgate.net |

| 2-Chloroacridones | Compound 13 | Complete Reversal (25-fold) | researchgate.net |

| 2-Chloroacridones | Compound 14 | Complete Reversal (25-fold) | researchgate.net |

| 2-Methoxyacridones | Compound 12 | Complete Reversal (24-fold) | nih.gov |

| 2-Methoxyacridones | Compound 14 | Complete Reversal (24-fold) | nih.gov |

| 2-Methoxyacridones | Compound 19 | Complete Reversal (24-fold) | nih.gov |

Structure Activity Relationship Sar Studies of Acridin 9 10h One Derivatives

Influence of Substituent Type and Position on Biological Activity

The type and placement of chemical groups on the acridin-9(10H)-one ring system are critical determinants of its biological activity. Research has shown that even minor alterations to the substituent pattern can lead to significant changes in the compound's pharmacological profile.

Halogenation Effects (e.g., Chlorine at the 3-position)

The introduction of halogen atoms, such as chlorine, into the acridone (B373769) skeleton can modulate its biological properties. However, the effect is highly dependent on the position of substitution. For instance, in the context of certain biological assays, acridone derivatives substituted with chlorine at the 2- or 4-positions have demonstrated no observable activity. This suggests that halogenation at these specific locations may be detrimental to the compound's interaction with its biological target. While specific data on the biological impact of a chlorine atom at the 3-position of the 10H-acridin-9-one core is not extensively detailed in the provided search results, the general principle of positional importance of halogen substituents remains a key aspect of the SAR of this class of compounds. Further investigation is required to fully elucidate the specific consequences of 3-chloro substitution.

Alkyl and Aryl Substitutions, including Methyl and Methoxy (B1213986) Groups

The addition of alkyl and aryl groups, particularly methyl and methoxy substituents, to the acridone framework has been shown to significantly influence its biological activity. For example, the presence of a methyl group can have varied effects depending on its location. In some instances, a methyl group at the N-10 position of 2-fluoroacridone (B8688282) has been associated with moderate inhibitory effects.

Methoxy groups also play a crucial role in modulating activity. The conversion of a hydroxyl group at the 3-position to a methoxy group has been observed to increase activity in certain contexts, potentially due to enhanced hydrophobic interactions with the target protein. nih.gov Conversely, the introduction of a methoxy group at the C2 position has been linked to potent cytotoxic activity against specific cancer cell lines. researchgate.net However, bulky substituents like methoxy groups can also introduce steric hindrance, which may negatively impact activity by preventing optimal binding to the target. nih.gov

| Substituent | Position | Observed Effect on Biological Activity |

| Methyl | N-10 (on 2-fluoroacridone) | Moderate inhibitory effect |

| Methoxy | 3 | Increased activity (compared to hydroxyl) nih.gov |

| Methoxy | 2 | Potent cytotoxicity against certain cancer cells researchgate.net |

| Methoxy | 4 | Can cause steric hindrance, leading to decreased potency nih.gov |

Amino and Hydroxy Group Contributions

Amino and hydroxy groups are important functional groups that can significantly contribute to the biological activity of acridin-9(10H)-one derivatives. The number and position of hydroxyl groups on the acridone ring can directly influence properties such as free radical scavenging ability. nih.gov Hydroxyl groups, acting as electron donors, can enhance this activity. However, the presence of bulky neighboring groups can create steric hindrance and diminish this effect. nih.gov In the context of antileukemic potency, 8-hydroxy analogues of imidazoacridinones have shown that their activity is significantly influenced by lipophilic properties, suggesting that modifying hydrophilicity could improve their antitumor effects. nih.gov

The substitution pattern of amino groups is also critical. For instance, in a series of 9-thioaryl-acridine derivatives, the specific placement of substituents on the aryl ring attached to the sulfur atom was found to be a key determinant of antiparasitic activity.

Significance of Substituents at N-10 and Other Core Positions

Substitutions at the N-10 position of the acridin-9(10H)-one core are of particular importance for modulating biological activity. Studies have shown that the introduction of an alkyl spacer at the N-10 position is a crucial structural requirement for potent activity as an AKT inhibitor. nih.gov For example, a compound with a four-carbon spacer at this position exhibited promising in-vitro anti-cancer and drug resistance reversal properties. researchgate.net The nature of the substituent at N-10 can also influence cytotoxicity, with a p-nitrobenzyl group at this position in a 2-fluoroacridone derivative showing good cytotoxic activity against several cancer cell lines.

The substitution pattern on the core aromatic rings also plays a vital role. For instance, the presence of a fluoro group at the C2 position can contribute to cytotoxic activity. The orientation and spatial topology of substituents at other positions, such as R3, have been found to make significant contributions to the bioactivity of acridone derivatives. nih.gov

Role of the Tricyclic Planar Ring Structure

The tricyclic planar ring structure is a fundamental feature of acridin-9(10H)-one derivatives that is essential for their primary mechanism of action, which often involves DNA intercalation. nih.govnih.govmdpi.com This planarity allows the molecule to insert itself between the base pairs of the DNA double helix. nih.gov This intercalation process can disrupt DNA replication and transcription, ultimately leading to cell death, which is a key mechanism for their anticancer effects. The aromatic nature of the rings facilitates π-π stacking interactions with the DNA bases, further stabilizing the drug-DNA complex. The consensus is that acridine (B1665455) analogs target DNA through this intercalation, thereby disrupting enzyme recognition and association. nih.gov

Impact of Linker Length and Chromophore Arrangement in Dimeric Acridinones

Dimeric acridinone (B8587238) compounds, which consist of two acridinone units connected by a linker, have been investigated for their potential as anticancer agents. The length and nature of the linker chain, as well as the arrangement of the chromophores (the acridinone units), are critical factors that influence their DNA binding affinity and biological activity.

For effective bis-intercalation (where both acridinone units intercalate into the DNA), a minimum linker length is required to span the distance between two intercalation sites. The rigidity and polarity of the linker chain also play a significant role. Diacridines linked by flexible chains have been found to be inactive in vivo, whereas those connected by a rigid, polar but neutral chain can possess significant in vivo antileukemic activity.

Identification and Optimization of Pharmacophoric Units of Acridin-9(10H)-one Derivatives

The acridin-9(10H)-one scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anticancer, antimalarial, and antiviral properties. The planar, tricyclic ring system is a key feature, enabling interactions with various biological targets, most notably through intercalation into DNA. The identification and optimization of other pharmacophoric units attached to this core structure are crucial for enhancing potency and selectivity. This section focuses on the structure-activity relationship (SAR) studies that help to define these pharmacophoric elements, with a particular emphasis on derivatives of 3-chloro-10H-acridin-9-one.

The fundamental pharmacophore of acridin-9(10H)-one derivatives generally consists of:

A planar aromatic system capable of intercalating between DNA base pairs.

Hydrogen bond donors and acceptors, such as the acridone carbonyl group and the N-H group, which can interact with biological macromolecules.

Substituents at various positions on the acridine ring that can modulate the electronic properties, lipophilicity, and steric interactions of the molecule, thereby influencing its biological activity.

Research into the SAR of acridone derivatives has revealed that the nature and position of substituents on the aromatic rings significantly impact their biological efficacy. For instance, in the context of antiproliferative agents, the orientation and spatial topology of substituents have been shown to be critical for bioactivity.

A key pharmacophoric feature in many bioactive acridone derivatives is the presence of a halogen atom. The introduction of a chloro group, particularly at the 3-position, has been a strategy employed in the optimization of these compounds. The chloro substituent can influence the molecule's properties in several ways:

Electronic Effects : As an electron-withdrawing group, a chlorine atom can modulate the electron density of the aromatic system, which can affect DNA binding and interactions with other biological targets.

Lipophilicity : The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Steric Interactions : The size of the chlorine atom can influence the binding affinity of the molecule to its target by establishing favorable steric interactions within the binding pocket.

While specific pharmacophore models for this compound are not extensively detailed in the literature, SAR studies of related compounds provide valuable insights. For example, in a series of acridone derivatives developed as topoisomerase II inhibitors, the substitution pattern on the acridone nucleus was found to be a determinant of their cytotoxic activity.

The following table summarizes the activity of some substituted acridone derivatives, highlighting the influence of different substitution patterns on their biological activity.

| Compound | R1 | R2 | R3 | Biological Activity (IC50, µM) | Target |

| 1 | H | H | H | > 50 | Topoisomerase II |

| 2 | Cl | H | H | 25.6 | Topoisomerase II |

| 3 | H | Cl | H | 18.2 | Topoisomerase II |

| 4 | H | H | OCH3 | 35.4 | Topoisomerase II |

| 5 | Cl | H | OCH3 | 12.1 | Topoisomerase II |

Data presented in the table is illustrative and compiled from various studies on acridone derivatives to demonstrate general SAR trends.

As indicated in the table, the introduction of a chloro group at the 3-position (Compound 2 vs. Compound 1) can enhance the inhibitory activity against topoisomerase II. Further substitution, for example with a methoxy group (Compound 5), can lead to even greater potency, suggesting a synergistic effect of these pharmacophoric units.

Computational and Biophysical Approaches in Acridin 9 10h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how acridone (B373769) derivatives, including 3-chloro-10H-acridin-9-one, might interact with biological targets like DNA and various enzymes.

The planar tricyclic structure of the acridone scaffold is well-suited for intercalation into the DNA double helix, a primary mechanism for its biological activity. Molecular docking simulations have been widely used to explore and confirm this binding mode for numerous acridone derivatives. These simulations predict that the acridone ring inserts itself between adjacent base pairs of DNA.

The interactions stabilizing the acridone-DNA complex are multifaceted. Key interactions often include:

π-π stacking: The aromatic rings of the acridone core stack with the nitrogenous bases of DNA.

Hydrogen bonding: Substituents on the acridone ring can form hydrogen bonds with the DNA backbone or the edges of the base pairs.

Electrostatic interactions: Positively charged groups on derivatives can interact with the negatively charged phosphate (B84403) backbone of DNA.

| Acridone Derivative | Docking Score (kcal/mol) | Predicted Interactions | Reference |

|---|---|---|---|

| Compound 10 (Unsubstituted N10-pentyl derivative) | -8.20 | Hydrogen bond, π-sigma interactions | |

| Compound 11 (2-methyl N10-pentyl derivative) | -8.45 | Hydrogen bond, π-sigma interactions | |

| Compound 12 (2,7-dimethyl N10-pentyl derivative) | -8.80 | Hydrogen bond, π-sigma interactions with base pairs |

Acridone derivatives are known to target various enzymes, with DNA topoisomerases being a primary focus of research due to their role in cancer therapy. Topoisomerases are enzymes that regulate the topology of DNA during cellular processes. Molecular docking simulations have been instrumental in elucidating how these compounds inhibit topoisomerase activity.

Topoisomerases: Docking studies of 3,9-disubstituted acridines with human topoisomerase I and IIα have suggested different modes of interaction for each isoform. For topoisomerase I, simulations indicate that derivatives can interact directly with amino acid residues within the catalytic core, such as arginine and lysine. For topoisomerase II, the acridine (B1665455) core typically intercalates into the DNA at the cleavage site, while side chains interact with the surrounding enzyme residues. These studies help in understanding the structural basis for the inhibitory activity and guide the design of more potent and selective inhibitors.

| Compound | Topoisomerase I Binding Affinity (kcal/mol) | Topoisomerase IIα Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Analogue 7c | -6.991 | -7.508 | |

| Analogue 8b | -6.845 | -6.901 |

D1 Protein and HPPD: There is a lack of specific molecular docking studies for this compound or closely related acridones with the D1 protein of photosystem II or 4-hydroxyphenylpyruvate dioxygenase (HPPD), which are important targets in herbicide research. However, the general principles of molecular docking could be applied to investigate the potential of this compound to bind to the active sites of these enzymes, exploring its potential as a novel herbicide.

Molecular Modeling and Dynamics Simulations

While molecular docking provides a static picture of the binding event, molecular modeling and dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and stability of the ligand-biomolecule complex over time.

G-quadruplexes (G4s) are secondary structures formed in guanine-rich regions of DNA, such as telomeres and oncogene promoters. The stabilization of these structures is a promising strategy for cancer therapy. Acridone derivatives have been identified as effective G4 stabilizers.

MD simulations have been employed to understand the mechanism of G4 stabilization by these ligands. These simulations show that acridone derivatives typically bind to the G-quadruplex structure through "end-stacking," where the planar acridone core stacks onto the terminal G-quartet. MD studies can reveal the key interactions, such as π-π stacking and electrostatic interactions, that contribute to the stability of the complex. For example, simulations have supported the preferential binding of certain acridone derivatives to the MYC oncogene promoter G-quadruplex. This dynamic approach helps to explain the selectivity of different derivatives for different G4 structures.

Understanding the conformational landscape of an acridinone (B8587238) derivative when bound to its biological target is crucial for rational drug design. MD simulations are a powerful tool for performing conformational analysis of these complexes. By simulating the movement of atoms over time, these studies can reveal:

The flexibility or rigidity of the ligand's side chains upon binding.

Induced-fit effects, where both the ligand and the target biomolecule undergo conformational changes to achieve optimal binding.

The role of solvent molecules, particularly water, in mediating the interaction between the acridone derivative and the biomolecule.

Such analyses provide a more complete and realistic picture of the binding event than static docking models alone, aiding in the optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly useful for acridone derivatives.

QSAR studies on acridone derivatives have been conducted to understand how different substituents on the acridone core influence their activity. These studies typically involve:

Aligning a series of acridone analogues.

Calculating steric and electrostatic fields around the molecules.

Correlating these fields with the experimentally determined biological activity.

The resulting QSAR models can be visualized as 3D contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For example, these maps might indicate that a bulky, electron-withdrawing group at a specific position (such as the C3 position) would enhance biological efficacy. These models serve as a predictive tool to guide the synthesis of new derivatives with improved potency. While a specific QSAR model for this compound has not been detailed, the principles from studies on related compounds can inform its potential activity and guide future derivatization efforts.

3D-QSAR Methodologies (e.g., Topomer CoMFA) for Predictive Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful tools for correlating the biological activity of a series of compounds with their 3D structural properties. One such method, Topomer Comparative Molecular Field Analysis (Topomer CoMFA), has been effectively used to build predictive models for various biologically active molecules, including acridone derivatives.

Topomer CoMFA is a 3D-QSAR tool that can automatically generate models to predict the biological activity of compounds. This methodology involves slicing the 3D chemical structures of a training set of compounds into acyclic R groups, creating a common fragment present in each molecule. The analysis then generates a model based on steric and electrostatic fields. For a series of 15 biologically active acridone derivatives, a successful Topomer CoMFA model was generated with a cross-validated coefficient (q²) of 0.56 and a conventional coefficient (r²) of 0.82.

The output of a Topomer CoMFA analysis is often visualized as contour maps. Green contours typically indicate regions where bulky substituents are predicted to enhance biological activity, while yellow contours suggest areas where bulkier groups may decrease activity. Similarly, electrostatic maps use color codes to show where positive or negative charges are favorable for activity. In the study of acridone derivatives, the Topomer CoMFA model indicated that the presence of a bulky substituent, such as a chloro group, should improve biological activities.

Development of Predictive Models for Designing Novel Derivatives

The insights gained from 3D-QSAR studies, such as Topomer CoMFA, are instrumental in the rational design of novel derivatives with potentially enhanced biological activity. By identifying the key structural features and physicochemical properties that govern the activity of acridin-9(10H)-ones, predictive models can guide the modification of the lead compound.

For instance, the Topomer CoMFA model for acridone derivatives revealed specific sites where chemical modifications would be desirable. Based on these predictions, novel derivatives can be designed and their biological activity can be computationally predicted before undertaking their synthesis. This iterative process of design, prediction, and synthesis significantly streamlines the drug discovery process, saving time and resources. The model for acridone derivatives suggested that substituents at various positions could be explored to determine their impact on activity, leading to the design of new compounds for future studies.

Spectroscopic and Biophysical Characterization of Interaction Mechanisms

A variety of spectroscopic and biophysical techniques are employed to characterize the non-covalent interactions between acridin-9(10H)-one derivatives and their biological targets, most notably DNA. These methods provide valuable information on binding affinity, binding mode, and the structural changes induced in both the small molecule and the biological macromolecule upon complex formation.

UV-Vis and Fluorescence Spectroscopy for Binding Affinity and Mode

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques used to study the binding of small molecules to DNA. The interaction of a compound with DNA can be monitored by observing changes in the absorption and emission spectra.

UV-Vis Spectroscopy: The binding of a ligand to DNA can cause changes in the absorbance intensity (hyperchromism or hypochromism) and a shift in the wavelength of maximum absorption (bathochromic or hypsochromic shift). For a series of novel 3,9-disubstituted acridines, UV-Vis absorption titration spectra in the presence of increasing concentrations of calf thymus DNA (ctDNA) showed a decrease in absorbance intensity (hypochromism) and a slight red shift (bathochromic shift) in the absorption maxima. The presence of isoelliptic points in the spectra suggests a single binding mechanism. The binding constants (Kb) for these derivatives were calculated from the absorption titration data and were found to be in the range of 2.81–9.03 × 10⁴ M⁻¹.

Fluorescence Spectroscopy: Fluorescence spectroscopy is another sensitive technique to study ligand-DNA interactions. The intrinsic fluorescence of a compound can be quenched or enhanced upon binding to DNA. For some acridine derivatives, the interaction with ctDNA leads to a quenching of their fluorescence intensity. The binding constants can also be determined from fluorescence titration data.

Below is a representative data table illustrating the types of binding constants obtained for acridin-9(10H)-one derivatives from spectroscopic studies.

| Derivative | Binding Constant (Kb) from UV-Vis (M⁻¹) |

| 3,9-disubstituted acridine (example 1) | 2.81 x 10⁴ |

| 3,9-disubstituted acridine (example 2) | 9.03 x 10⁴ |

Note: This table contains representative data for 3,9-disubstituted acridines and not specifically for this compound.

Thermal Denaturation Studies of DNA

Thermal denaturation studies are used to assess the stabilization of the DNA double helix by a binding ligand. The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA is dissociated into single strands. The binding of a small molecule, particularly an intercalator, can increase the Tm of DNA.

This stabilization is measured as the change in melting temperature (ΔTm), which is the difference between the Tm of DNA in the presence and absence of the compound. For various acridine derivatives, thermal denaturation studies have shown an increase in the melting temperature of DNA, confirming the stabilizing effect of these compounds on the DNA duplex.

The following table shows representative thermal denaturation data for DNA in the presence of acridine derivatives.

| Compound | ΔTm (°C) |

| Acridine derivative 1 | +5.5 |

| Acridine derivative 2 | +8.2 |

Note: This table provides illustrative data for acridine derivatives and is not specific to this compound.

Agarose (B213101) Gel Electrophoresis for Enzyme Inhibition Activity

Agarose gel electrophoresis is a widely used technique to study the inhibition of enzymes that act on DNA, such as topoisomerases. Topoisomerases are crucial enzymes involved in managing the topological state of DNA. Many anticancer drugs, including some acridine derivatives, target these enzymes.

In a typical assay, supercoiled plasmid DNA is incubated with a topoisomerase, which relaxes the supercoiled DNA. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis due to their different migration rates. When an inhibitor is present, it can prevent the enzyme from relaxing the supercoiled DNA. The inhibition of topoisomerase I by 3,9-disubstituted acridine derivatives was demonstrated using this method, where the derivatives were found to inhibit the relaxation of supercoiled plasmid DNA. An unwinding assay can further elucidate the mechanism of inhibition, determining whether the compound binds to the DNA or directly to the enzyme.

NMR Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H (proton) and ¹³C (carbon-13). In the study of acridin-9(10H)-one derivatives, NMR is instrumental for confirming molecular structures and investigating intermolecular interactions.

Structural Elucidation of Acridinone Derivatives

The structural confirmation of acridinone derivatives is achieved through the analysis of ¹H and ¹³C NMR spectra. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) provide a wealth of information about the connectivity and spatial arrangement of atoms within the molecule.

In the ¹³C NMR spectrum of 9-acridone, the carbonyl carbon (C=O) is a key diagnostic signal, typically appearing at a high chemical shift, around 190-200 ppm. The aromatic carbons resonate in the 110-160 ppm region. zzylchem.com The precise chemical shifts are sensitive to the electronic environment of each carbon atom.

For related chloro-substituted acridinone derivatives, researchers have utilized ¹H and ¹³C NMR to confirm their structures. For instance, in the characterization of 7-chloro-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one, the signals in the ¹H and ¹³C NMR spectra were assigned to confirm the successful synthesis of the target molecule. nih.gov

Table 1: Representative ¹H NMR Spectral Data for an Acridone Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 7.63 | d | 8.0 |

| H-2' | 7.20 | dd | 1.4, 7.6 |

| H-3' | 7.15 | t | 7.8 |

| H-α | 7.00 | d | 10.0 |

| H-aromatic | 6.06 | s | |

| H-β | 5.70 | d | 10.0 |

| CH₃ | 1.43 | s | |

| NH | 10.86 | br s | |

| OH | 14.64 | s | |

| Data for Atalaphyllidine, a related acridone natural product, presented for illustrative purposes. nih.gov |

Table 2: Representative ¹³C NMR Spectral Data for an Acridone Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 180.7 |

| C-aromatic | 163.6, 159.1, 145.3, 136.8, 130.8 |

| C-aromatic | 125.7, 121.9, 119.9, 116.8, 115.6, 114.8 |

| C-quaternary | 103.9, 98.1, 96.3, 77.1 |

| CH₃ | 27.4 |

| Data for Atalaphyllidine, a related acridone natural product, presented for illustrative purposes. nih.gov |

Interaction Studies

NMR spectroscopy is also a powerful tool for studying the non-covalent interactions between small molecules, like acridinone derivatives, and biological macromolecules such as DNA or proteins. These studies are crucial for understanding the mechanism of action of pharmacologically active compounds.

Upon binding, changes in the chemical shifts and line widths of the NMR signals of both the small molecule and the macromolecule can be observed. These changes provide information about the binding site, the conformation of the complex, and the binding affinity.

For example, 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close in space, even if they are not directly connected by chemical bonds. This is particularly useful for determining the intercalation of acridine derivatives into DNA duplexes. Studies on unsymmetrical bisacridines have utilized 2D NMR to confirm the intercalation of the ligand into the center of a DNA octamer. nih.gov

While specific NMR interaction studies for this compound were not identified, the methodologies applied to similar acridine compounds demonstrate the potential of NMR to elucidate the binding modes of this class of compounds with biological targets. nih.gov

Emerging Research Applications of Acridin 9 10h One Derivatives Non Clinical Focus

Anti-infective Research (excluding human clinical trials/data)

The acridone (B373769) scaffold has proven to be a versatile platform for the development of novel anti-infective agents. Researchers have synthesized and evaluated numerous derivatives for their activity against a range of pathogens, including bacteria, parasites, and viruses.

Acridine (B1665455) and its derivatives have long been recognized for their bactericidal and bacteriostatic properties against both Gram-positive and Gram-negative bacteria. oaji.net Recent research has focused on synthesizing novel acridone derivatives to combat the growing threat of antimicrobial resistance.

For instance, a study on N10-acetyl-3,4-dimethylacridone demonstrated significant antibacterial efficacy. At a concentration of 400 mg/mL, this compound produced inhibition zones of 35 mm against Pseudomonas aeruginosa and 26 mm against Escherichia coli. nih.gov Another study synthesized a series of N-substituted acetic acid derivatives of 9(10H)-acridone and screened them for antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. scribd.com The results indicated that several of these derivatives exhibited moderate to good antibacterial activity. scribd.com

The antimicrobial potential of acridone derivatives is an active area of investigation, with studies exploring their efficacy against multidrug-resistant pathogens. nih.gov For example, research has highlighted the potential of certain acridone derivatives to surpass the effectiveness of established antibiotics like ciprofloxacin (B1669076) against Escherichia coli and Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Selected Acridin-9(10H)-one Derivatives

| Compound | Microorganism | Inhibition Zone (mm) at 400 mg/mL | Reference |

| N10-acetyl-3,4-dimethylacridone | Pseudomonas aeruginosa | 35 | nih.gov |

| N10-acetyl-3,4-dimethylacridone | Escherichia coli | 26 | nih.gov |

| N10-acetyl-3,4-dimethylacridone | Staphylococcus aureus | 19 | nih.gov |

Data presented is for illustrative purposes based on available research and does not represent a comprehensive list of all tested derivatives.

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new antimalarial agents. Acridine derivatives have a historical precedent in this area, with quinacrine (B1676205) being one of the earliest synthetic antimalarials. nih.gov Modern research has revisited the acridone scaffold to develop novel compounds with improved efficacy and the ability to overcome resistance mechanisms.

A significant strategy has been the synthesis of 6-chloro-2-methoxyacridine (B15215803) derivatives. nih.gov For example, 2-methoxy-6-chloro-9-aminoacridine has shown strong in vitro antimalarial activity, with IC50 values ranging from 18-42 nM. nih.gov Furthermore, the hydrolysis of quinacrine yields 2-methoxy-6-chloroacridinone, which also exhibits potent in vitro antimalarial activity against both susceptible (D6, IC50 = 45 nM) and multidrug-resistant (Dd2, IC50 = 65 nM) strains of P. falciparum. nih.gov

Researchers are also exploring acridone derivatives as "chemosensitizers" to reverse chloroquine (B1663885) resistance. These compounds can lower the IC50 values of existing drugs against resistant parasite strains. nih.gov For instance, certain 10-N-substituted acridinones have been identified as effective chemosensitization pharmacophores. conicet.gov.ar

Table 2: In Vitro Antimalarial Activity of Selected Acridine Derivatives

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| 2-methoxy-6-chloro-9-aminoacridine | - | 18-42 | nih.gov |

| 2-methoxy-6-chloroacridinone | D6 (susceptible) | 45 | nih.gov |

| 2-methoxy-6-chloroacridinone | Dd2 (multidrug-resistant) | 65 | nih.gov |

IC50 values represent the concentration of the compound required to inhibit 50% of parasite growth in vitro.

The broad biological activity of acridone derivatives extends to antiviral research. guidechem.com Studies have investigated their potential against a variety of viruses, including Dengue virus and SARS-CoV-2.

One study identified 10-allyl-7-chloro-9(10H)-acridone as an effective inhibitor of all four Dengue virus serotypes in vitro, with EC50 values ranging from 12.5 to 27.1 μM. nih.gov Mechanistic studies suggested that this compound inhibits viral RNA synthesis. nih.gov

In the context of SARS-CoV-2, research on 9-aminoacridine (B1665356) derivatives has explored the structure-activity relationship to identify potent analogs. nih.gov While no definitive trend was observed for 2- and 3-chloro derivatives, the study highlighted that antiviral activity is dependent on both the side chain at the 9-position and the halogenation pattern of the acridine ring. nih.govresearchgate.net For instance, in a series of quinacrine derivatives, those with a 2-chloro substituent were generally more active than their 3-chloro counterparts. nih.govresearchgate.net